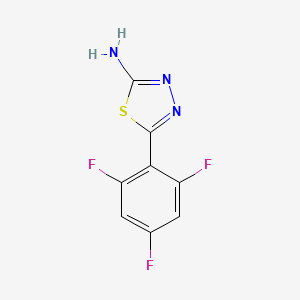

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a fluorinated derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic system known for its broad-spectrum biological activities, including insecticidal, fungicidal, and anticonvulsant properties . The compound features a 2,4,6-trifluorophenyl substituent at position 5 of the thiadiazole ring, which enhances its electronic and steric profile compared to non-fluorinated analogs. Fluorination is a common strategy to improve metabolic stability, lipophilicity, and target binding affinity in drug design.

Properties

Molecular Formula |

C8H4F3N3S |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H4F3N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |

InChI Key |

LCOKQBRFTRNCJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4,6-trifluoroaniline with thiocarbonyl diimidazole, followed by cyclization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluorophenyl group enhances its binding affinity and specificity towards the target enzymes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at position 3. Below is a comparison of key analogs:

Key Observations:

- Steric Considerations: Bulky substituents, such as chlorophenyl-phenoxy in anticonvulsant analogs, improve activity in neurological assays but may reduce solubility .

- Synthetic Efficiency: Trifluoromethylated derivatives (e.g., 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine) achieve higher yields (72–94%) via organocatalytic methods, suggesting that similar strategies could optimize the synthesis of the trifluorophenyl analog .

Anticonvulsant Activity:

- The chlorophenyl-phenoxy derivative (ED₅₀ = 20.11 mg/kg in MES test) demonstrates that bulky substituents at position 5 enhance activity against convulsions . The trifluorophenyl analog’s symmetrical structure may improve blood-brain barrier penetration, but this requires experimental validation.

Antiviral and Antimicrobial Potential:

- Fluorinated thiadiazoles, such as Compound 11 (N-((1H-indol-3-yl)methylene)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine), show hydrogen-bonding interactions with viral proteases (e.g., SARS-CoV-2 Cys44 and His164) . The trifluorophenyl group’s electronegativity could similarly enhance interactions with viral or bacterial targets.

Structural and Crystallographic Insights

- Crystal Packing : Fluorinated analogs like 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine form hydrogen-bonded networks (N–H···N), stabilizing their crystal structures . The symmetrical 2,4,6-trifluorophenyl group in the target compound may promote similar packing efficiency, aiding in crystallinity for X-ray studies.

- Dihedral Angles : In pyridyl-substituted analogs, dihedral angles between the thiadiazole and aromatic rings range from 18.2° to 30.3°, influencing molecular conformation and binding modes . The trifluorophenyl analog’s planar structure could reduce torsional strain, enhancing target affinity.

Biological Activity

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicine.

- Molecular Formula : C8H4F3N3S

- Molecular Weight : 245.22 g/mol

- CAS Number : 1496202-82-4

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with trifluoromethyl-substituted phenyl groups. The synthetic pathway can include various steps such as halogenation and nucleophilic substitution to achieve the desired structure.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety possess notable antimicrobial properties. For instance:

- Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives range from 32.6 μg/mL to higher concentrations depending on the specific structure and substitutions on the thiadiazole ring .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Aspergillus niger and Candida albicans, with varying degrees of efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example:

- Compounds derived from this structure have been tested for their ability to inhibit Bcl-2-expressing cancer cell lines. Some derivatives exhibited sub-micromolar IC50 values against these cell lines, indicating strong growth-inhibitory effects .

Other Biological Activities

Beyond antimicrobial and anticancer properties, derivatives of 1,3,4-thiadiazole have been associated with:

- Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation markers in preclinical models .

- Analgesic Properties : Some studies suggest that these compounds may also exhibit pain-relieving effects comparable to standard analgesics .

Case Studies and Research Findings

Several studies have reported on the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Properties :

- Anticancer Evaluation :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine?

The compound can be synthesized via cyclocondensation of 2,4,6-trifluorobenzoyl chloride with thiosemicarbazide under reflux in anhydrous ethanol, followed by oxidative cyclization using POCl₃ or H₂O₂. Key steps include:

- Reagent ratios : 1:1.2 molar ratio of acyl chloride to thiosemicarbazide to minimize side products.

- Temperature control : Maintain reflux at 80–90°C for 6–8 hours to ensure complete ring closure.

- Purification : Recrystallization from ethanol/water (3:1) yields >85% purity. Structural confirmation via FT-IR (N–H stretch at 3300 cm⁻¹) and LC-MS (m/z = 256 [M+H]⁺) is critical .

Basic: How can the molecular structure of this compound be experimentally validated?

Use X-ray crystallography for definitive structural elucidation:

- Crystallization : Grow single crystals via slow evaporation of acetone or DMSO solutions.

- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018 for structure solution, with R1 < 0.05 for high precision. Note dihedral angles between the thiadiazole ring and trifluorophenyl group (typically 15–30°) to assess planarity .

Advanced: How do electronic effects of the 2,4,6-trifluorophenyl substituent influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the –CF₃ groups:

- Reduces electron density on the thiadiazole ring, favoring nucleophilic aromatic substitution (SNAr) at position 4.

- Enhances stability against oxidation but may limit Pd-catalyzed couplings (e.g., Suzuki). Use microwave-assisted conditions (120°C, 30 min) with Pd(PPh₃)₄ (5 mol%) to overcome kinetic barriers. Monitor by ¹⁹F NMR to track substituent effects .

Advanced: What strategies resolve contradictions in reported biological activity data for similar thiadiazole derivatives?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) often arise from:

- Assay conditions : Varying pH, serum content, or cell line specificity (e.g., HeLa vs. MCF7). Standardize protocols using CLSI guidelines.

- Structural analogs : Compare 2,4,6-trifluorophenyl derivatives with 4-chloro or 3-iodo analogs to isolate substituent effects. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins like EGFR or topoisomerase II .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and thiadiazole C2 (δ 165–170 ppm).

- ¹⁹F NMR : Confirm trifluorophenyl substitution (δ -110 to -115 ppm, split due to J coupling).

- HRMS : Validate molecular formula (C₈H₅F₃N₃S) with <2 ppm error .

Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- DFT calculations : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity.

- MD simulations : Simulate ligand-protein interactions over 100 ns (AMBER force field) to assess stability of binding to kinase targets.

- QSAR models : Train on datasets of thiadiazole IC₅₀ values to prioritize substituents (e.g., –NO₂ for enhanced antimicrobial activity) .

Basic: What are the stability considerations for this compound under storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolysis risk : Avoid aqueous buffers (pH > 8) due to thiadiazole ring opening. Confirm stability via HPLC-UV (λ = 254 nm) over 72 hours .

Advanced: What crystallographic challenges arise when analyzing halogenated thiadiazoles, and how are they mitigated?

- Disorder in trifluorophenyl groups : Common due to rotational flexibility. Apply TWINABS for data scaling and SHELXL restraints for anisotropic displacement parameters.

- Hydrogen bonding : Map N–H⋯N interactions (2.8–3.0 Å) to confirm supramolecular packing. Use PLATON to validate hydrogen-bond networks .

Advanced: How do solvent polarity and reaction time impact regioselectivity in functionalizing the thiadiazole ring?

- Polar aprotic solvents (DMF, DMSO): Favor electrophilic substitution at N3 due to solvation effects.

- Kinetic vs. thermodynamic control : Shorter reaction times (1–2 h) yield N3-substituted products, while extended times (12 h) shift to C5 substitution. Monitor via TLC (SiO₂, ethyl acetate/hexane) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Anticancer : MTT assay on HCT-116 (colon) and A549 (lung) cell lines. Include cisplatin as a positive control.

- Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.